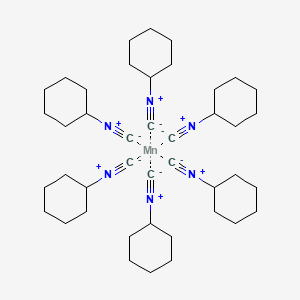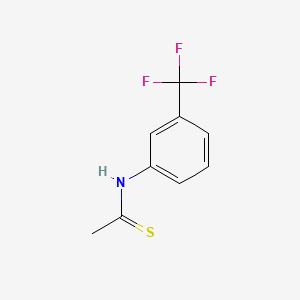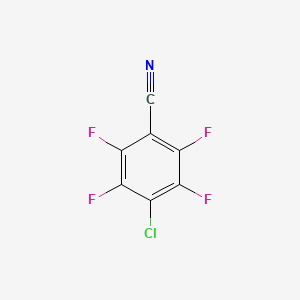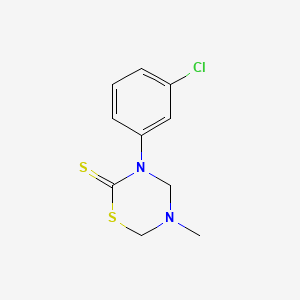![molecular formula C13H18O2 B14688415 2-[(2-Butylphenoxy)methyl]oxirane CAS No. 29756-52-3](/img/structure/B14688415.png)
2-[(2-Butylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Butylphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H18O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butylphenoxy)methyl]oxirane typically involves the reaction of 2-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Butylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases and involve the cleavage of the epoxide ring to form diols or other products.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form substituted products.
Common Reagents and Conditions
Acidic conditions: Under acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Basic conditions: Under basic conditions, nucleophiles such as hydroxide ions can attack the less substituted carbon of the epoxide ring, leading to ring opening.
Major Products Formed
Diols: The hydrolysis of the epoxide ring in the presence of water forms diols.
Substituted alcohols: Reaction with alcohols forms β-alkoxyalcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2-Butylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: Epoxides are used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Butylphenoxy)methyl]oxirane involves the nucleophilic attack on the epoxide ring, leading to ring opening. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles. The reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-tert-Butylphenoxy)methyl]oxirane: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
2-[(2-Methylphenoxy)methyl]oxirane: This compound has a methyl group instead of a butyl group.
Uniqueness
2-[(2-Butylphenoxy)methyl]oxirane is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the butyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .
Eigenschaften
CAS-Nummer |
29756-52-3 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-[(2-butylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-2-3-6-11-7-4-5-8-13(11)15-10-12-9-14-12/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
InChI-Schlüssel |
HJEORQYOUWYAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


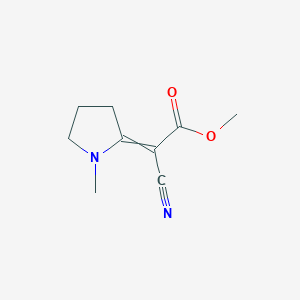
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
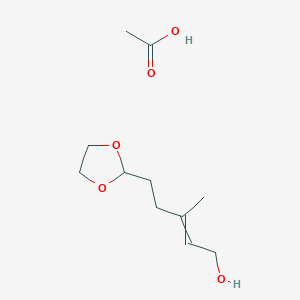

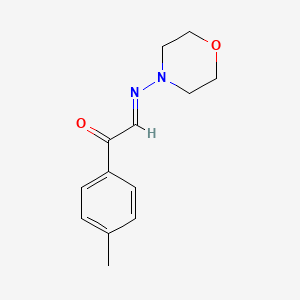
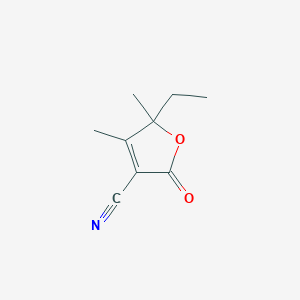
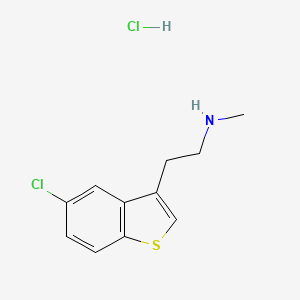
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

